1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)-
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Overview
Description
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- is a synthetic derivative of 1,4-naphthoquinone. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . Naphthoquinones are characterized by their quinoid structure, which is responsible for their redox properties and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives typically involves the oxidation of naphthalene or its derivatives. One common method is the oxidation of naphthalene using chromium trioxide in acetic acid or sulfuric acid . Another method involves the use of cerium compounds as oxidizing agents, which can yield high amounts of the desired product .
This can be achieved through nucleophilic substitution reactions where the amino group is introduced under controlled conditions .
Industrial Production Methods
Industrial production of naphthoquinones often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production. The use of vanadium oxide as a catalyst ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone derivatives undergo various types of chemical reactions, including:
Oxidation: Naphthoquinones can be oxidized to form more complex quinone structures.
Reduction: They can be reduced to form hydroquinones, which are important intermediates in many chemical processes.
Substitution: Naphthoquinones can undergo nucleophilic substitution reactions where nucleophiles replace hydrogen atoms on the quinone ring.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, cerium compounds, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and complex quinone derivatives .
Scientific Research Applications
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-naphthoquinone derivatives involves their ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to various biological effects . The compound can also interact with specific molecular targets, such as protein tyrosine phosphatases and receptor tyrosine kinases, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone used as a coagulant and in the synthesis of vitamins K1 and K2.
Juglone: A natural naphthoquinone with antimicrobial and allelopathic properties.
Plumbagin: A natural naphthoquinone with anti-cancer and anti-inflammatory activities.
Uniqueness
1,4-Naphthoquinone, 2-(3-(4-methyl-1-piperazinyl)propylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinones . Its ability to interact with specific molecular targets and generate ROS makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
38528-40-4 |
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Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H23N3O2/c1-20-9-11-21(12-10-20)8-4-7-19-16-13-17(22)14-5-2-3-6-15(14)18(16)23/h2-3,5-6,13,19H,4,7-12H2,1H3 |
InChI Key |
XVOWQUMVQNCAGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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